molecular formula C14H26Cl3O5P B14443337 1-(Dibutoxyphosphinyl)butyl trichloroacetate CAS No. 74038-44-1

1-(Dibutoxyphosphinyl)butyl trichloroacetate

Cat. No.: B14443337
CAS No.: 74038-44-1
M. Wt: 411.7 g/mol
InChI Key: VHAQXKPAYGLKOY-UHFFFAOYSA-N
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Description

1-(Dibutoxyphosphinyl)butyl trichloroacetate is a chemical compound with the molecular formula C14H26Cl3O5P. It is known for its unique structure, which includes a trichloroacetate group and a dibutoxyphosphinyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(Dibutoxyphosphinyl)butyl trichloroacetate typically involves the reaction of trichloroacetic acid with a suitable phosphinylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

1-(Dibutoxyphosphinyl)butyl trichloroacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-(Dibutoxyphosphinyl)butyl trichloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Dibutoxyphosphinyl)butyl trichloroacetate involves its interaction with molecular targets such as enzymes and proteins. The trichloroacetate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dibutoxyphosphinyl group may also interact with specific molecular pathways, affecting cellular processes .

Comparison with Similar Compounds

1-(Dibutoxyphosphinyl)butyl trichloroacetate can be compared with other similar compounds such as trichloroacetic acid and its derivatives. Unlike trichloroacetic acid, which is primarily used in biochemistry for protein precipitation, this compound offers additional functionality due to the presence of the dibutoxyphosphinyl group. This makes it more versatile in various applications .

Similar Compounds

  • Trichloroacetic acid
  • Dichloroacetic acid
  • Tribromoacetic acid

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Continued study of this compound will likely reveal even more uses and benefits.

Properties

CAS No.

74038-44-1

Molecular Formula

C14H26Cl3O5P

Molecular Weight

411.7 g/mol

IUPAC Name

1-dibutoxyphosphorylbutyl 2,2,2-trichloroacetate

InChI

InChI=1S/C14H26Cl3O5P/c1-4-7-10-20-23(19,21-11-8-5-2)12(9-6-3)22-13(18)14(15,16)17/h12H,4-11H2,1-3H3

InChI Key

VHAQXKPAYGLKOY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(CCC)OC(=O)C(Cl)(Cl)Cl)OCCCC

Origin of Product

United States

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